molecular formula C16H16N4O2S B2618375 1-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-oxopyridine-3-carboxamide CAS No. 2309588-58-5

1-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-oxopyridine-3-carboxamide

Cat. No. B2618375
CAS RN: 2309588-58-5
M. Wt: 328.39
InChI Key: SBOHLPVBMQTRJR-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a stimulant drug and an analogue of amphetamine . It has similar stimulant effects to amphetamine but with around one third the potency . The N-methyl and thiophen-3-yl analogues are also known and are somewhat more potent, though still generally weaker than the corresponding amphetamines .


Synthesis Analysis

The synthesis of this compound involves several steps. The starting material is 2-chlorobenzoyl chloride, which is reacted with 2-methyl-5-thiophen-2-ylpyrazole in the presence of a base to form the intermediate 2-chloro-N-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)benzamide.


Chemical Reactions Analysis

Thiopropamine, a related compound, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 309.5±32.0 °C and a density of 1.140±0.06 g/cm3 .

properties

IUPAC Name

1-methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-19-7-3-5-12(16(19)22)15(21)17-10-11-9-13(18-20(11)2)14-6-4-8-23-14/h3-9H,10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOHLPVBMQTRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=CC(=NN2C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide

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